molecular formula C20H22F6O3S2 B2606644 Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate CAS No. 1895006-01-5

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Cat. No.: B2606644
CAS No.: 1895006-01-5
M. Wt: 488.5
InChI Key: HAYTWACXJNSBRL-UHFFFAOYSA-M
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Description

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, is a versatile compound widely used in organic synthesisThis compound has gained significant attention due to its high reactivity and broad applicability in chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate typically involves the reaction of dimesityl sulfide with trifluoromethyl iodide in the presence of a silver salt. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reagents. The general reaction scheme is as follows:

Dimesityl sulfide+Trifluoromethyl iodide+Silver saltDimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate\text{Dimesityl sulfide} + \text{Trifluoromethyl iodide} + \text{Silver salt} \rightarrow \text{this compound} Dimesityl sulfide+Trifluoromethyl iodide+Silver salt→Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Trifluoromethylation: It is primarily used for the trifluoromethylation of alkyl and aryl halides.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is introduced into the substrate.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts and photoredox catalysts. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high functional group tolerance and yield .

Major Products Formed

The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate exerts its effects involves the generation of a highly reactive trifluoromethyl cationThe molecular targets and pathways involved include the activation of alkyl and aryl halides, leading to the formation of trifluoromethylated products .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
  • 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
  • 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
  • Trimethyl(trifluoromethyl)silane
  • S-(Trifluoromethyl)thianthrenium triflate

Uniqueness

Compared to these similar compounds, dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate is unique due to its high reactivity and broad substrate scope. It offers excellent functional group tolerance and can be used under mild reaction conditions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

trifluoromethanesulfonate;trifluoromethyl-bis(2,4,6-trimethylphenyl)sulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYTWACXJNSBRL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895006-01-5
Record name Dimesityl(trifluoromethyl)sulfonium Trifluoromethanesulfonate
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